Cas no 2229262-97-7 (3-(2-bromo-4-nitrophenoxy)-3-methylazetidine)

3-(2-bromo-4-nitrophenoxy)-3-methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromo-4-nitrophenoxy)-3-methylazetidine
- 2229262-97-7
- EN300-1927599
-
- インチ: 1S/C10H11BrN2O3/c1-10(5-12-6-10)16-9-3-2-7(13(14)15)4-8(9)11/h2-4,12H,5-6H2,1H3
- InChIKey: VUFNATKYPSLSKZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1OC1(C)CNC1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 285.99530g/mol
- どういたいしつりょう: 285.99530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 67.1Ų
3-(2-bromo-4-nitrophenoxy)-3-methylazetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927599-0.05g |
3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |
2229262-97-7 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1927599-2.5g |
3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |
2229262-97-7 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1927599-5g |
3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |
2229262-97-7 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1927599-10.0g |
3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |
2229262-97-7 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1927599-0.5g |
3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |
2229262-97-7 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1927599-0.1g |
3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |
2229262-97-7 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1927599-1.0g |
3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |
2229262-97-7 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1927599-5.0g |
3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |
2229262-97-7 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1927599-1g |
3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |
2229262-97-7 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1927599-10g |
3-(2-bromo-4-nitrophenoxy)-3-methylazetidine |
2229262-97-7 | 10g |
$3929.0 | 2023-09-17 |
3-(2-bromo-4-nitrophenoxy)-3-methylazetidine 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
3-(2-bromo-4-nitrophenoxy)-3-methylazetidineに関する追加情報
3-(2-Bromo-4-Nitrophenoxy)-3-Methylazetidine: A Comprehensive Overview
3-(2-Bromo-4-Nitrophenoxy)-3-Methylazetidine, also known by its CAS number 2229262-97-7, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a bromine atom, a nitro group, and an azetidine ring. The azetidine moiety, a four-membered ring containing one nitrogen atom, contributes to the compound's stability and reactivity. The presence of the bromine and nitro groups further enhances its versatility in chemical reactions and potential uses in drug design.
The synthesis of 3-(2-Bromo-4-Nitrophenoxy)-3-Methylazetidine involves a series of carefully controlled reactions, including nucleophilic substitution and oxidation processes. Recent advancements in synthetic chemistry have enabled researchers to optimize the production of this compound, ensuring higher yields and better purity. These improvements are crucial for its application in fields such as pharmaceuticals and materials science.
In terms of pharmacological applications, 3-(2-Bromo-4-Nitrophenoxy)-3-Methylazetidine has shown promise as a precursor in the development of bioactive molecules. Its structure allows for easy functionalization, making it an ideal candidate for drug design. For instance, studies have demonstrated its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers.
The compound's stability under different conditions has also been extensively studied. Research indicates that 3-(2-Bromo-4-Nitrophenoxy)-3-Methylazetidine exhibits excellent thermal stability, making it suitable for high-temperature chemical processes. Additionally, its solubility properties have been optimized through modifications to the azetidine ring, enhancing its compatibility with various solvents used in industrial applications.
In recent years, there has been growing interest in the use of azetidines like 3-(2-Bromo-4-Nitrophenoxy)-3-Methylazetidine in materials science. Researchers have explored their potential as building blocks for advanced polymers and nanomaterials. The compound's ability to form strong intermolecular bonds makes it a valuable component in the development of high-performance materials with applications in electronics and aerospace industries.
The environmental impact of synthesizing and using 3-(2-Bromo-4-Nitrophenoxy)-3-Methylazetidine has also come under scrutiny. Studies have shown that while the compound itself is not inherently hazardous, its production process requires careful waste management to minimize environmental risks. Efforts are underway to develop greener synthesis methods that reduce the ecological footprint associated with its manufacture.
In conclusion, 3-(2-Bromo-4-Nitrophenoxy)-3-Methylazetidine, CAS number 2229262-97-7, stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and favorable properties make it an essential tool in modern chemistry research. As advancements continue to be made in synthetic methods and application development, this compound is poised to play an even more significant role in shaping future innovations.
2229262-97-7 (3-(2-bromo-4-nitrophenoxy)-3-methylazetidine) 関連製品
- 1005299-36-4(N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide)
- 22120-31-6(5-Chloro-N-methyl-1H-indole-3-ethanamine)
- 1491552-53-4(3-(3-methoxypropoxy)propane-1-sulfonyl chloride)
- 2828433-23-2(Gly-Arg-Gly-Asp-Ser trifluoroacetate)
- 2640895-31-2(4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine)
- 1805338-85-5(3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile)
- 1448063-85-1(2-(cyclopentylsulfanyl)-1-4-(4-methoxybenzenesulfonyl)piperidin-1-ylethan-1-one)
- 946303-31-7(N-(2-chlorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1807132-37-1(2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile)
- 897459-91-5(N-(2-chlorophenyl)-2-{6-phenylimidazo2,1-b1,3thiazol-3-yl}acetamide)




